2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide
Description
2-[3-(Benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide is a quinoline-based small molecule characterized by a benzenesulfonyl group at position 3, a fluorine atom at position 6, and an acetamide moiety linked to a 4-methoxyphenyl substituent.
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O5S/c1-32-18-10-8-17(9-11-18)26-23(28)15-27-14-22(33(30,31)19-5-3-2-4-6-19)24(29)20-13-16(25)7-12-21(20)27/h2-14H,15H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKINFVOMAGOFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the quinoline core: This can be achieved through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.
Introduction of the sulfonyl group: This step often involves the reaction of the quinoline derivative with benzenesulfonyl chloride in the presence of a base.
Acetamide formation: The final step involves the reaction of the intermediate with 4-methoxyphenylacetic acid under amide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the quinoline core and the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an anti-cancer or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved.
Comparison with Similar Compounds
Key Observations:
Substituent Position and Biological Activity: The para-methoxyphenyl group in the target compound likely improves solubility and membrane permeability compared to the ortho-methylphenyl analog (CAS 866725-54-4) . Para-substituted aryl groups generally exhibit better receptor-binding profiles due to reduced steric hindrance.
Physicochemical Properties :
- The methoxy group in the target compound increases polarity compared to methyl-substituted analogs, which may lower logP values and enhance aqueous solubility.
- Fluorine at position 6 contributes to metabolic stability across all analogs, a common strategy in drug design to prolong half-life .
Inferred Biological Activity: Quinoline derivatives with benzenesulfonyl groups often exhibit kinase inhibition or topoisomerase interference. For example, analogs with para-substituted aryl groups have shown superior cytotoxicity in microculture tetrazolium (MTT) assays (a method validated for high-throughput drug screening ). The ortho-methylphenyl analog (CAS 866725-54-4) may have reduced potency due to steric effects, while meta- and para-methoxy variants could show enhanced activity in cell-based assays .
Research Findings and Methodologies
- Structural analogs with para-substituted groups have demonstrated IC₅₀ values in the low micromolar range in similar assays.
Biological Activity
The compound 2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide is a synthetic organic molecule that incorporates a quinoline structure known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features:
- A quinoline core with a fluorine atom at position 6.
- A benzenesulfonyl group which enhances its solubility and biological activity.
- A methoxyphenylacetamide moiety that may influence its interaction with biological targets.
The mechanism of action for quinoline derivatives often involves:
- Inhibition of bacterial DNA gyrase , a critical enzyme for DNA replication in bacteria.
- Potential interactions with various receptors and enzymes due to the presence of functional groups that can facilitate binding.
Antimicrobial Activity
Quinolines have been extensively studied for their antimicrobial properties. The specific compound under review has shown promising results in inhibiting the growth of various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 8 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 32 µg/mL |
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting proliferation. The specific compound may interact with pathways involved in cell cycle regulation and apoptosis.
Case Study:
A study evaluated the effects of quinoline derivatives on glioma cells, demonstrating that they could inhibit cell viability through multiple mechanisms, including:
Pharmacological Studies
In vivo studies have demonstrated the efficacy of similar compounds in animal models. For example, one study reported significant reductions in tumor size in mice treated with quinoline derivatives at doses ranging from 10 to 50 mg/kg .
Toxicity Profile
The toxicity profile is crucial for evaluating the safety of new compounds. Preliminary studies suggest that the compound exhibits low cytotoxicity against normal cells while maintaining potent activity against target cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
